molecular formula C18H13N3OS3 B2647285 5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 864938-91-0

5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2647285
CAS RN: 864938-91-0
M. Wt: 383.5
InChI Key: ARNVAQXOOPTWGT-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains benzo[d]thiazol-2-yl and 5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl groups attached to a thiophene-2-carboxamide core . These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For instance, imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues have been synthesized in combination with piperazine and various 1,2,3 triazoles .


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and functional groups, given the presence of benzo[d]thiazol-2-yl, 5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl, and thiophene-2-carboxamide in its name .

Scientific Research Applications

Phosphorescent Organic Light-Emitting Devices (PhOLEDs)

Compounds containing benzothiazole have been used in the development of electron transport materials (ETMs) for PhOLEDs . They exhibit a high triplet energy, which is able to confine triplet excitons of green or lower-energy emissive phosphorescent emitters within the emitting layer . They also possess a low-lying LUMO energy level, allowing efficient electron injection and a high election mobility for efficient electron transport .

Organic Light Emitting Diodes (OLEDs)

These compounds have been successfully used as dopant emitters in OLEDs . All doped devices showed strong emission, low turn-on voltages (3.9-4.8 V), and the doped devices based on difluoroboron complexes showed better EL performance than the ligand .

Anti-Tubercular Compounds

Benzothiazole-based compounds have shown promising results in the synthesis of new anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Biological Evaluation of Thiazole Derivatives

Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Photosensitizers, Rubber Vulcanization, and Liquid Crystals

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They have utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Anticancer Compounds

Some compounds containing benzothiazole showed potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines .

Future Directions

Given the interest in similar compounds for their potential applications in various fields, it’s possible that future research could explore the properties and applications of this compound .

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS3/c22-16(21-18-20-11-5-3-7-13(11)25-18)14-8-9-15(23-14)17-19-10-4-1-2-6-12(10)24-17/h1-2,4,6,8-9H,3,5,7H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNVAQXOOPTWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide

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